

molecular structure and formula of 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Diphenylphosphino-6-methylpyridine

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An In-depth Technical Guide to 2-Diphenylphosphino-6-methylpyridine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and experimental protocols related to **2-Diphenylphosphino-6-methylpyridine**. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Chemical Identity

2-Diphenylphosphino-6-methylpyridine is a monodentate phosphine ligand that incorporates both a phosphine and a pyridine moiety.^[1] This unique combination of a soft phosphorus donor and a hard nitrogen donor gives it versatile coordination properties, making it a valuable ligand in catalysis.^[1] The presence of the methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry and reactivity of its metal complexes.

Molecular Formula: $C_{18}H_{16}NP$ ^{[2][3][4]}

Structure:

The molecule consists of a pyridine ring substituted at the 2-position with a diphenylphosphino group (-P(C₆H₅)₂) and at the 6-position with a methyl group (-CH₃).

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Diphenylphosphino-6-methylpyridine** is presented in the table below for easy reference and comparison.

| Property | Value | Reference |
|---------------------|-------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name | (6-methylpyridin-2-yl)diphenylphosphane | [2] [3] |
| Synonyms | (6-Methyl-2-pyridyl)diphenylphosphine | [2] |
| CAS Number | 132682-77-0 | [2] [3] |
| Molecular Weight | 277.30 g/mol | [2] [3] |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 81-83 °C | [2] |
| Boiling Point | 390.3 °C at 760 mmHg | [2] |
| InChI | InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | [2] [5] |
| SMILES | <chem>CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3</chem> | [2] [5] |
| ³¹ P NMR | Spectra available | [2] |
| Crystal Structure | Data available (CCDC Number: 222362) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of related phosphine ligands and the utilization of 2-diphenylphosphino derivatives in the formation of metal complexes. These protocols are representative of the experimental procedures involving this class of compounds.

Synthesis of a Structurally Related Ligand: 2-((Diphenylphosphino)methyl)pyridine

While a direct, detailed synthesis protocol for **2-Diphenylphosphino-6-methylpyridine** was not found in the immediate search results, the following procedure for a closely related analogue, 2-((diphenylphosphino)methyl)pyridine, from Organic Syntheses provides a robust framework for its preparation. The synthesis of the target molecule would likely follow a similar pathway, starting from 2-chloro-6-methylpyridine and reacting it with a diphenylphosphine equivalent.

Reaction Scheme: A plausible synthetic route would involve the nucleophilic substitution of a leaving group (e.g., a halogen) on the 2-position of 6-methylpyridine with a diphenylphosphide anion.

Detailed Procedure (Adapted for **2-Diphenylphosphino-6-methylpyridine**):

- **Preparation of Lithium Diphenylphosphide:** In a dry, argon-flushed Schlenk flask, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add an equimolar amount of n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of lithium diphenylphosphide.
- **Reaction with 2-Chloro-6-methylpyridine:** In a separate, dry, argon-flushed Schlenk flask, dissolve 2-chloro-6-methylpyridine in anhydrous THF. Cool this solution to 0 °C.
- **Coupling Reaction:** Slowly add the freshly prepared lithium diphenylphosphide solution to the 2-chloro-6-methylpyridine solution via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- **Workup:** Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/diethyl ether to yield **2-Diphenylphosphino-6-methylpyridine** as a solid.

Synthesis of Copper(I) and Silver(I) Complexes with 2-(Diphenylphosphino)pyridine

This protocol demonstrates the use of a closely related ligand, 2-(diphenylphosphino)pyridine (PyrPhos), in the synthesis of metal complexes, which is a primary application for **2-Diphenylphosphino-6-methylpyridine**.

General Procedure for the Synthesis of $[MX(L)_3]$ Complexes ($M = Cu, Ag$; $X = Cl, Br, I$; $L = 2$ -(Diphenylphosphino)pyridine):

- Reaction Setup: In a Schlenk flask, suspend 2-(Diphenylphosphino)pyridine (3.00 equivalents) and the corresponding copper(I) or silver(I) halide (1.00 equivalent) in an appropriate solvent (e.g., dichloromethane for copper complexes, acetonitrile for silver complexes).^[3]
- Degassing and Reaction: Degas the reaction mixture with argon for 5 minutes and then stir the mixture for 24 hours at a suitable temperature (25 °C for copper complexes, 90 °C for silver complexes).^[3]
- Isolation and Purification:
 - For copper complexes, reduce the volume of the resulting clear solution under reduced pressure. Add the concentrated solution dropwise to n-pentane to precipitate the product. Filter the precipitate, wash with n-pentane, and dry in vacuo.^[3]
 - For silver complexes, filter the hot suspension to separate the solid product. Wash the solid with the reaction solvent and dry in vacuo.^[3]
- Crystallization: The final complexes can be further purified by crystallization from a suitable solvent, such as acetonitrile.^[3]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of **2-Diphenylphosphino-6-methylpyridine**.

Caption: Molecular structure of **2-Diphenylphosphino-6-methylpyridine**.

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- To cite this document: BenchChem. [molecular structure and formula of 2-Diphenylphosphino-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166057#molecular-structure-and-formula-of-2-diphenylphosphino-6-methylpyridine]

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